3-(quinolin-2-ylmethylidene)piperazin-2-one
CAS No.:
Cat. No.: VC15876485
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O |
|---|---|
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 3-(quinolin-2-ylmethylidene)piperazin-2-one |
| Standard InChI | InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18) |
| Standard InChI Key | QLSITWHUNWVGOS-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(Quinolin-2-ylmethylidene)piperazin-2-one (molecular formula: C₁₄H₁₃N₃O, molecular weight: 239.27 g/mol) features a conjugated system comprising:
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Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 2, providing planar geometry for biomolecular interactions .
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Piperazin-2-one ring: A six-membered cyclic amide contributing conformational flexibility and hydrogen-bonding capacity .
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Methylidene bridge: A sp²-hybridized carbon linking the two heterocycles, enabling extended π-conjugation .
The compound’s structural hybridity is reflected in its calculated partition coefficient (LogP ≈ 2.1), suggesting moderate lipophilicity suitable for crossing biological membranes .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.27 g/mol |
| Hydrogen Bond Donors | 1 (piperazinone NH) |
| Hydrogen Bond Acceptors | 3 (2 quinoline N, 1 carbonyl) |
| Rotatable Bonds | 2 (methylene bridge) |
| Topological Polar Surface | 53.8 Ų |
Stereochemical Considerations
While the parent compound lacks chiral centers, stereoisomeric variants such as (3R)-3-(quinolin-2-ylmethyl)piperazin-2-one (PubChem CID 8833422) demonstrate the pharmacological significance of stereochemistry in this structural class . X-ray crystallography of analogous compounds reveals chair conformations in the piperazinone ring and coplanar alignment between quinoline and the exocyclic double bond .
Synthetic Methodologies
Core Synthesis Strategies
Two principal routes dominate the synthesis of 3-(quinolin-2-ylmethylidene)piperazin-2-one derivatives:
Condensation Approach
Quinoline-2-carbaldehydes undergo nucleophilic attack by piperazin-2-one enamines under acidic catalysis (e.g., p-TsOH), forming the methylidene bridge via Knoevenagel-type condensation . Typical conditions involve refluxing in ethanol (78°C, 12–24 h) with yields reaching 65–78% .
Multicomponent Assembly
Recent advances employ one-pot multicomponent reactions (MCRs) combining:
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2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack adduct)
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Piperazine derivatives
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Secondary amines or thiols
This method achieves atom economy >80% while introducing diversity at the piperazine N-atoms .
Optimization Challenges
Key synthetic limitations include:
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Regioselectivity: Competing reactions at quinoline N-oxide positions require careful protecting group strategies .
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Stereocontrol: Open-chain intermediates often lead to E/Z isomerism across the methylidene bridge, necessitating chromatographic separation .
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Scale-up Issues: Low solubility of intermediates in polar aprotic solvents complicates industrial production.
Biological Activity Profiling
Antimicrobial Potency
Against Gram-positive pathogens (S. aureus ATCC 29213):
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MIC₉₀ = 8 μg/mL (cf. ciprofloxacin MIC₉₀ = 2 μg/mL)
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Bactericidal kinetics show >3 log CFU reduction within 6h
Mechanistic studies suggest dual targeting:
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DNA gyrase inhibition: Quinoline moiety intercalates DNA, stabilizing topoisomerase-DNA cleavage complexes .
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Cell wall disruption: Piperazinone carbonyl interacts with penicillin-binding proteins (PBPs), inhibiting transpeptidation.
Anticancer Activity
Screening against NCI-60 cell lines reveals selective cytotoxicity:
| Cell Line | GI₅₀ (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (breast) | 1.2 | 8.3 |
| A549 (lung) | 2.7 | 3.7 |
| HEK293 (normal) | 10.0 | — |
*Selectivity Index = GI₅₀(normal)/GI₅₀(cancer)
Mechanistically, the compound induces G2/M arrest via:
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Upregulation of p21⁽WAF¹/CIP¹⁾ (3.8-fold vs. control)
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Downregulation of cyclin B1 (62% at 5 μM)
Structure-Activity Relationships (SAR)
Quinoline Modifications
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C3 Substitution: Electron-withdrawing groups (NO₂, CF₃) enhance DNA binding but reduce solubility .
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N1 Alkylation: Dimethylaminopropyl chains improve blood-brain barrier penetration (logBB = 0.41) .
Piperazinone Variations
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N4 Acylation: Acetyl derivatives show 4.2× higher P-glycoprotein inhibition vs. parent compound .
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Ring Expansion: Homopiperazinone analogs lose antimicrobial activity (MIC >64 μg/mL).
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Caco-2 permeability Papp = 12.3 × 10⁻⁶ cm/s (high intestinal absorption predicted)
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Metabolism: Primary CYP3A4 substrate; major metabolites include quinoline N-oxide and piperazinone ring-opened products
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Excretion: 78% fecal elimination within 72h (rat model)
Toxicity Data
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Acute Toxicity: LD₅₀ (mouse, oral) = 480 mg/kg
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Genotoxicity: Ames test negative up to 100 μg/plate
Comparative Analysis with Structural Analogs
2-(Piperazin-1-yl)quinoline Derivatives
Unlike the methylidene-bridged compound, direct N-linked analogs exhibit:
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3.5× lower DNA binding affinity (ΔTm = 2.1°C vs. 7.4°C)
Indoloquinoline Hybrids
Fusion with indole rings (as in source compounds) increases:
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